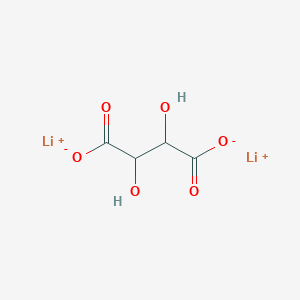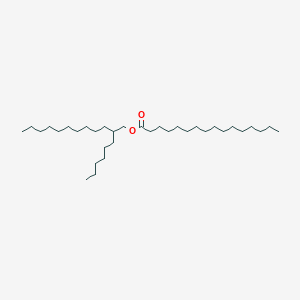
Zinc BiCarbonate
Overview
Description
Synthesis Analysis
Zinc bicarbonate is typically formed in situ for research purposes . It’s most often produced through the reaction of zinc sulfate and sodium bicarbonate in an aqueous solution . Zinc sulfate (ZnSO4) is dissolved in water. Sodium bicarbonate (NaHCO3) is then added to the solution . The reaction proceeds, and zinc bicarbonate precipitates out of the solution due to its insolubility in water .Chemical Reactions Analysis
Zinc bicarbonate is insoluble in water and decomposes into zinc carbonate (ZnCO3) and carbon dioxide (CO2) when heated . This decomposition is a key chemical reaction involving zinc bicarbonate .Physical And Chemical Properties Analysis
Zinc bicarbonate is a white crystalline solid . It’s insoluble in water and decomposes into zinc carbonate (ZnCO3) and carbon dioxide (CO2) when heated . The molar mass of zinc bicarbonate is 241.39 g/mol .Scientific Research Applications
Synthesis of ZnO Nanopowder
Zinc carbonate basic may be used in the preparation of ZnO nanopowder . Nanopowders have a wide range of applications in various fields such as electronics, optics, and materials science due to their unique properties.
Catalyst in Organic Synthesis
Zinc carbonate basic can be employed as a catalyst for the synthesis of methyl phenylcarbamate, via reaction between aniline and dimethyl carbonate . This showcases its potential in facilitating organic synthesis reactions.
Precursor to Zinc Oxide
Zinc carbonate basic can be synthesized from zinc oxide and ammonium hydrogencarbonate in an aqueous medium . The resulting precipitates were studied by thermogravimetry and X-ray diffraction analysis . This process is significant as it provides a method to produce basic zinc carbonate, which can then be used to prepare ZnO.
Study of Physicochemical Properties
The study of basic zinc carbonates (BZCs) is important as their thermolysis gives rise to ultradisperse zinc oxide particles of certain size having desired physicochemical properties . This makes them promising precursors for the preparation of zinc oxide with particle sizes of 10–100 nm .
Formation Kinetics
The kinetics of the formation of basic zinc carbonate by reacting zinc oxide and ammonium hydrogencarbonate in aqueous solution is another area of study . Understanding these kinetics can provide valuable insights into the optimal conditions for the synthesis of basic zinc carbonate.
Material Science
Due to its unique properties, zinc carbonate basic has potential applications in the field of material science. For instance, it can be used in the production of ceramics, glass, and other materials .
Safety and Hazards
Like many chemical compounds, zinc bicarbonate should be handled with care . It is recommended to avoid contact with skin and eyes, and not to ingest or inhale the compound . In case of contact, wash with plenty of soap and water . If it gets into the eyes, rinse cautiously with water for several minutes .
Future Directions
While zinc bicarbonate is not a common compound, it has important applications, particularly in scientific research . It often serves as an intermediary in the study of other zinc compounds and in the biological availability of zinc . Despite its limited stability and commercial usage, zinc bicarbonate plays a pivotal role in various chemical studies and reactions . Its role in facilitating zinc availability in biological systems is of notable interest . More research is needed to explore its potential applications and understand its properties better .
Mechanism of Action
Target of Action
Zinc carbonate basic, also known as Zinc BiCarbonate or zinc;hydrogen carbonate, is an inorganic compound with the formula ZnCO3 . It primarily targets zinc transporters in various organisms, playing a crucial role in maintaining cellular equilibrium . Zinc transporters are responsible for the mobilization of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .
Mode of Action
Zinc carbonate basic interacts with its targets by undergoing a series of reactions. When exposed to carbon dioxide and water vapor, zinc oxide forms basic zinc carbonate . This process involves the absorption of carbon dioxide and water vapor by zinc oxide . The initial stages of the reaction are influenced by the water pretreatment of the oxide .
Biochemical Pathways
Zinc carbonate basic affects various biochemical pathways. Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .
Pharmacokinetics
Studies on zinc gluconate, another zinc compound, suggest that zinc absorption in humans could be improved by zinc complexation with gluconate . This might hint at the possibility of similar absorption enhancement with zinc carbonate basic, but more research is needed to confirm this.
Result of Action
The result of the action of zinc carbonate basic is the formation of a highly-disordered basic zinc carbonate, which shows an increase in order on ageing . This compound is formed as a result of the absorption of carbon dioxide and water vapor by zinc oxide .
Action Environment
The action of zinc carbonate basic is influenced by environmental factors such as gas pressures and reaction temperatures . For instance, the absorption of carbon dioxide and water vapor by zinc oxide to form basic zinc carbonate was studied for a range of gas pressures and reaction temperatures . Water pretreatment of the oxide was found to influence the initial stages of the reaction .
properties
IUPAC Name |
zinc;hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Zn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHQDTOLHOFHHK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc BiCarbonate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)



![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)
